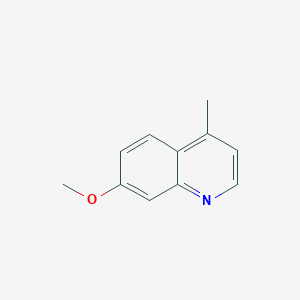

7-Methoxy-4-methylquinoline

描述

Overview of Quinoline (B57606) Derivatives in Medicinal Chemistry and Materials Science

Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide array of pharmacological activities. chemimpex.comchemrj.org This structural motif is present in numerous natural products, particularly alkaloids, and forms the core of many synthetic drugs. chemrj.org The diverse biological activities exhibited by quinoline derivatives include antimalarial, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. chemrj.orgneuroquantology.comarabjchem.org The success of quinoline-based drugs has spurred continuous research into the synthesis and biological evaluation of novel analogues to address various therapeutic needs. neuroquantology.com

In the realm of materials science, quinoline derivatives are valued for their unique electronic and photophysical properties. chemimpex.com These characteristics make them suitable for applications in the development of organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and sensors for detecting metal ions and environmental pollutants. chemimpex.com Furthermore, certain quinoline derivatives have been investigated as effective corrosion inhibitors for metals and alloys in acidic environments. bohrium.com The versatility of the quinoline ring allows for fine-tuning of its properties through the introduction of various functional groups, enabling the design of materials with specific functionalities.

Significance of the Methoxy (B1213986) and Methyl Substituents on the Quinoline Scaffold

The introduction of methoxy (-OCH₃) and methyl (-CH₃) groups onto the quinoline scaffold significantly influences the molecule's physicochemical and biological properties. These substituents modify the electronic and steric characteristics of the parent ring, which in turn affects solubility, lipophilicity, and interactions with biological targets or material surfaces.

The methoxy group, being an electron-donating group, can increase the electron density of the quinoline ring system. This electronic effect can enhance the Lewis basicity of the quinoline nitrogen, facilitating coordination with metal ions, a property exploited in the design of sensors. In medicinal chemistry, the position of the methoxy group is crucial; for instance, a methoxy group at the 7-position has been shown in some quinoline-based compounds to be important for antitumor activity. nih.gov Methoxy groups generally increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes.

Historical Context of 7-Methoxy-4-methylquinoline in Chemical Synthesis and Biological Screening

The synthesis of quinoline derivatives has a rich history dating back to the 19th century, with several classic name reactions providing foundational methods for constructing the quinoline core. The Combes synthesis, first reported in 1888, involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone to form a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org Another key method is the Doebner-von Miller reaction (1881), which utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound. iipseries.orgwikipedia.org These methods, along with others like the Skraup, Friedländer, and Conrad-Limpach syntheses, have been the bedrock for producing a vast array of quinoline derivatives. iipseries.orgrsc.org

Specifically for this compound, its synthesis can be envisioned through these classical routes. For instance, the Combes synthesis using m-anisidine (B1676023) (3-methoxyaniline) and pentane-2,4-dione under acidic conditions would theoretically yield the target compound. Similarly, the Doebner-von Miller reaction of m-anisidine with methyl vinyl ketone could also produce this compound. google.com Over the years, these methods have been refined, employing various catalysts and reaction conditions to improve yields and regioselectivity. rsc.org

The biological screening of quinoline derivatives has historically been driven by the discovery of quinine's potent antimalarial activity. mdpi.com This led to extensive research programs to synthesize and test analogues for various therapeutic applications. While specific early screening data for this compound is not extensively documented in seminal, publicly available literature, its structural similarity to other biologically active quinolines suggests it would have been a candidate in broader screening programs. More recent research has identified derivatives of this compound with potential biological activities. For example, compounds incorporating the this compound scaffold have been investigated for their anticancer properties, acting as tubulin-binding agents. nih.gov Additionally, derivatives have been synthesized and evaluated for their potential as antimicrobial agents. researchgate.net The compound itself is commercially available and used as a building block for the synthesis of more complex molecules for further biological evaluation. chemscene.comchemicalbook.com

Research Gaps and Future Directions for this compound Studies

Despite its presence in the chemical literature as a synthetic building block, a comprehensive investigation into the full potential of this compound itself remains incomplete, presenting several research gaps and opportunities for future studies.

Detailed Biological Profiling: While derivatives have been studied, the parent compound, this compound, lacks a thorough biological activity profile. A systematic screening against a broad range of biological targets, including various cancer cell lines, bacterial and fungal strains, and parasitic organisms, could reveal unexplored therapeutic potential. Mechanistic studies to identify the specific molecular targets and pathways affected by this compound are also warranted. For instance, its structural elements suggest potential interactions with kinases or DNA, which remains to be experimentally verified.

Materials Science Applications: The exploration of this compound in materials science is still in its nascent stages.

Optoelectronics: A detailed investigation of its photophysical properties, including fluorescence quantum yield and solvatochromism, is needed. eurjchem.com These studies could determine its suitability for use as a component in organic light-emitting diodes (OLEDs) or as a fluorescent probe. chemimpex.com

Corrosion Inhibition: While quinoline derivatives are known corrosion inhibitors, the specific efficacy and mechanism of action of this compound on different metals and alloys have not been extensively studied. bohrium.com Research into its adsorption isotherms and the protective film formation on metal surfaces could establish its utility in this field.

Chemosensors: The electron-donating methoxy group suggests potential for metal ion coordination. Future work could focus on designing and synthesizing derivatives of this compound as selective and sensitive chemosensors for detecting specific metal ions in biological or environmental samples.

Computational and Synthetic Chemistry:

Computational Modeling: Advanced computational studies, such as Density Functional Theory (DFT) and molecular dynamics simulations, could provide deeper insights into the electronic structure, reactivity, and interaction of this compound with biological targets or material interfaces. ujpronline.comjmaterenvironsci.com This could guide the rational design of new derivatives with enhanced properties.

Novel Synthetic Methodologies: While classical syntheses are available, the development of more efficient, greener, and regioselective synthetic routes to this compound and its derivatives, perhaps utilizing modern cross-coupling reactions or C-H activation strategies, would be a valuable contribution. chemscene.com

Addressing these research gaps will provide a more complete understanding of the chemical and functional properties of this compound, potentially unlocking its full potential in both medicinal chemistry and materials science.

Structure

3D Structure

属性

IUPAC Name |

7-methoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJHDVPCJRWNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546725 | |

| Record name | 7-Methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6238-12-6 | |

| Record name | 7-Methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 7 Methoxy 4 Methylquinoline

Classical Synthetic Approaches to 7-Methoxy-4-methylquinoline

The foundational methods for quinoline (B57606) synthesis, developed in the late 19th century, remain relevant for their versatility and instructional value. These reactions typically involve the cyclization of aniline (B41778) derivatives. For the synthesis of this compound, the key starting material is m-anisidine (B1676023) (3-methoxyaniline).

Skraup Synthesis and its Modifications for Quinoline Ring Formation

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally, oxidation to form the aromatic quinoline ring. uop.edu.pk

To synthesize this compound, a direct Skraup reaction is not ideal as it typically yields a product unsubstituted at the 4-position. However, a modification of this reaction, which overlaps significantly with the Doebner-von Miller synthesis, is employed. Instead of glycerol, an α,β-unsaturated aldehyde or ketone is used to introduce substituents onto the pyridine (B92270) ring of the quinoline. nih.gov The reaction is known for being violently exothermic and is often moderated by adding ferrous sulfate. wikipedia.orguop.edu.pk

General Reaction Scheme for Skraup Synthesis: Aniline + Glycerol + Oxidizing Agent --(H₂SO₄, Δ)--> Quinoline

Starting Material: m-Anisidine

Challenge: The standard Skraup protocol does not yield a 4-methyl substituent. Modifications are required, leading into the Doebner-von Miller reaction territory.

Conrad-Limpach-Knorr Reaction and its Application to this compound Precursors

The Conrad-Limpach-Knorr reaction involves the condensation of an aniline with a β-ketoester to produce hydroxyquinoline derivatives. wikipedia.orgjptcp.com The regiochemical outcome is highly dependent on the reaction temperature. To synthesize a precursor for this compound, m-anisidine is reacted with ethyl acetoacetate (B1235776).

The reaction mechanism begins with the formation of a β-anilinocrotonate intermediate. The subsequent thermal cyclization determines the final product. wikipedia.org

Conrad-Limpach Synthesis (Lower Temperatures): At moderate temperatures, cyclization occurs via attack of the aniline ring onto the ester carbonyl, leading to the formation of a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone). This pathway would yield 7-methoxy-2-methylquinolin-4(1H)-one .

Knorr Synthesis (Higher Temperatures): At higher temperatures (around 140°C or more), the reaction favors the formation of a β-ketoanilide intermediate, which then cyclizes to form a 2-hydroxyquinoline (B72897) (2-quinolone). wikipedia.org This pathway yields 7-methoxy-4-methylquinolin-2(1H)-one .

These hydroxyquinoline products are important precursors that can be chemically modified (e.g., through chlorination followed by reductive dehalogenation) to obtain the target this compound.

| Reaction | Temperature | Reactants | Precursor Product for this compound |

| Conrad-Limpach | Moderate | m-Anisidine + Ethyl Acetoacetate | 7-Methoxy-2-methylquinolin-4(1H)-one |

| Knorr | High | m-Anisidine + Ethyl Acetoacetate | 7-Methoxy-4-methylquinolin-2(1H)-one |

Doebner-von Miller Reaction for Quinoline Synthesis

The Doebner-von Miller reaction is a highly effective and direct method for synthesizing substituted quinolines. It is considered a modification of the Skraup synthesis where an α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid catalyst (e.g., hydrochloric acid or Lewis acids). wikipedia.orgiipseries.org

To synthesize this compound, m-anisidine is reacted with crotonaldehyde (B89634) (an α,β-unsaturated aldehyde). Alternatively, the crotonaldehyde can be generated in situ from the aldol (B89426) condensation of acetaldehyde. wikipedia.org

The mechanism involves the following key steps:

Michael addition of m-anisidine to the α,β-unsaturated carbonyl compound.

Acid-catalyzed cyclization of the resulting intermediate.

Dehydration to form a dihydroquinoline.

Oxidation of the dihydroquinoline to the final aromatic quinoline product. slideshare.net

This method provides a more direct route to 2,4-disubstituted quinolines compared to the standard Skraup synthesis. iipseries.org

Modern and Green Chemistry Protocols for this compound Production

In response to the drawbacks of classical methods, such as harsh conditions and hazardous reagents, modern synthetic chemistry emphasizes the development of greener, more efficient protocols. acs.org

Nanocatalyzed Syntheses of Quinoline Scaffolds

Nanocatalysis has emerged as a powerful tool in organic synthesis, offering high efficiency, selectivity, and catalyst recyclability. nih.gov Various nanocatalysts have been developed for the synthesis of quinoline derivatives, often through one-pot multicomponent reactions that align with the principles of green chemistry. acs.orgnih.gov

While specific examples for this compound are not extensively detailed, the synthesis can be achieved using established protocols like the Friedländer annulation, which condenses a 2-aminoaryl ketone with a compound containing an α-methylene group.

Potential Reactants: 2-amino-4-methoxyacetophenone and acetone.

Nanocatalysts: A range of nanocatalysts, such as titanium-derived nanoparticles, can be employed to facilitate this condensation and cyclization under milder conditions. nih.govresearchgate.net

The advantages of using nanocatalysts include:

High surface-area-to-volume ratio, leading to enhanced catalytic activity.

Mild reaction conditions (lower temperatures and pressures).

Solvent-free or green solvent conditions.

Easy separation and potential for catalyst reuse, reducing waste. nih.gov

Microwave-Assisted Synthesis in this compound Derivatization

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds by dramatically reducing reaction times, often from hours to minutes, and improving product yields. researchgate.net The application of microwave irradiation to classical reactions like the Skraup or Conrad-Limpach synthesis can lead to significant improvements. iipseries.org

For instance, the synthesis of 7-hydroxy-4-methyl-2-oxoquinoline derivatives, structurally related to precursors of the target compound, has been efficiently achieved using microwave irradiation. researchgate.net Microwave heating can be applied to the cyclization step in the Conrad-Limpach-Knorr reaction, providing uniform and rapid heating that can enhance the yield and purity of the resulting quinolone.

| Method Comparison | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | Typically several hours | Often reduced to minutes |

| Energy Efficiency | Lower, due to bulk heating | Higher, due to direct heating of polar molecules |

| Product Yield | Variable, can be lower due to side reactions | Often higher, with improved purity |

| Reaction Conditions | High temperatures, sometimes requiring special solvents | Can often be performed under milder or solvent-free conditions |

Regioselectivity and Stereoselectivity in this compound Synthesis

The substitution pattern of the quinoline ring is determined during its formation, and controlling this regioselectivity is a central challenge in quinoline synthesis. Classic methods like the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses offer foundational strategies for controlling substituent placement. tandfonline.comiipseries.org In the context of this compound, the starting materials would be selected to ensure the methoxy (B1213986) group is positioned at the 7-position and the methyl group at the 4-position.

For example, the Conrad-Limpach-Knorr synthesis, which involves the condensation of anilines with β-ketoesters, is a common method for producing 4-hydroxyquinolines. The regioselectivity is dictated by the substitution pattern of the aniline precursor. To synthesize a 7-methoxy substituted quinoline, one would start with m-anisidine. The subsequent reaction with ethyl acetoacetate can lead to the formation of the desired quinoline ring with substituents at defined positions.

Modern synthetic methods offer more precise control over regioselectivity. For instance, transition-metal-catalyzed reactions, such as those involving palladium or copper, can direct C-H activation and subsequent functionalization to specific positions on the quinoline precursor molecules. nih.gov The choice of catalyst, ligands, and reaction conditions plays a crucial role in determining the outcome of these reactions. nih.gov

While this compound itself is not chiral, the development of enantioselective and diastereoselective routes is crucial for the synthesis of its chiral derivatives, which may have important biological activities. Achieving stereocontrol in quinoline synthesis is a complex task that often requires the use of chiral auxiliaries, catalysts, or starting materials.

Diastereoselective syntheses of quinoline derivatives have been reported, for example, through three-component reactions that yield highly substituted hexahydro quinoline-2,5-diones with good diastereoselectivity. tandfonline.com Enantioselective synthesis of related heterocyclic compounds, such as (S)-salsolidine, has been achieved through the addition of organometallic reagents to imines in the presence of chiral ligands. mdpi.com These strategies, while not directly applied to this compound, provide a conceptual framework for developing stereocontrolled syntheses of its derivatives. The key challenge lies in designing a synthetic route where a stereocenter is introduced and its configuration is controlled with high fidelity.

| Stereoselective Strategy | Target Molecule Type | Methodology | Outcome |

| Diastereoselective Synthesis tandfonline.com | Bicyclic hexahydro quinoline-2,5-diones | Three-component reaction of 4-hydroxy pyran-2-ones, aromatic aldehydes, and N-aryl enaminones | High diastereoselectivity |

| Enantioselective Synthesis mdpi.com | (S)-salsolidine (tetrahydroisoquinoline) | Addition of methyllithium (B1224462) to an imine with a chiral oxazoline (B21484) ligand | Up to 76% enantiomeric excess |

Derivatization Strategies of this compound

The quinoline ring system exhibits distinct reactivity patterns that allow for selective derivatization at various positions. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. tutorsglobe.comresearchgate.net Conversely, the benzene (B151609) ring is more electron-rich and undergoes electrophilic substitution, primarily at the C-5 and C-8 positions. tutorsglobe.com The presence of the methoxy group at C-7 and the methyl group at C-4 in this compound will influence the regioselectivity of these reactions. The electron-donating methoxy group will further activate the benzene ring towards electrophilic attack, while the methyl group can also influence the reactivity of the pyridine ring.

Electrophilic substitution reactions, such as nitration or halogenation, on the quinoline ring typically require forcing conditions due to the deactivating effect of the nitrogen atom. tutorsglobe.com For instance, nitration of quinoline with fuming nitric acid in sulfuric acid yields a mixture of 5-nitro- and 8-nitroquinoline. tutorsglobe.com In the case of this compound, the activating effect of the methoxy group would likely direct incoming electrophiles to the C-5 and C-8 positions.

Nucleophilic substitution reactions readily occur at the C-2 and C-4 positions, especially if a good leaving group is present. tutorsglobe.com For example, chloroquinolines can undergo substitution with various nucleophiles. mdpi.com

The C-2 position of the quinoline ring is particularly amenable to functionalization due to its proximity to the nitrogen atom, which makes it electron-deficient and susceptible to nucleophilic attack. nih.gov If a leaving group is present at C-2, it can be readily displaced by a variety of nucleophiles.

Furthermore, direct C-H functionalization at the C-2 position is a powerful strategy for introducing substituents without the need for pre-installed leaving groups. nih.gov This can be achieved using transition metal catalysts that facilitate the activation of the C-H bond. nih.gov For instance, palladium-catalyzed C2-arylation of quinoline N-oxides has been demonstrated. mdpi.com The N-oxide functionality serves as a directing group to achieve high regioselectivity. mdpi.com

In the specific case of 4-methylquinolines, the methyl group at the C-4 position can influence the reactivity at C-2. A facile one-pot synthesis of 2-seleno-4-methylquinoline from 2-chloro-4-methylquinoline (B123181) has been reported, demonstrating a straightforward nucleophilic substitution at the C-2 position. mdpi.org

| Reaction Type | Position | Reagents/Conditions | Product Type |

| Electrophilic Substitution tutorsglobe.com | C-5 and C-8 | Fuming HNO₃ / H₂SO₄ | Nitroquinolines |

| Nucleophilic Substitution mdpi.org | C-2 | NaHSe, ethanol, reflux | 2-Seleno-4-methylquinoline |

| C-H Functionalization mdpi.com | C-2 | Pd(OAc)₂, Ag₂CO₃, benzene (on N-oxide) | C2-Arylquinolines |

Substitution Reactions at Various Positions of the Quinoline Ring

Modifications at the C-7 Methoxy Group

The methoxy group at the C-7 position of this compound is a key site for chemical manipulation, primarily through demethylation to yield the corresponding hydroxyl derivative, 7-hydroxy-4-methylquinoline. This transformation unlocks further synthetic pathways, allowing for the introduction of a wide array of functional groups via etherification.

Demethylation: The cleavage of the methyl ether is a common strategy to unmask the hydroxyl group. This reaction is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or protic acids like hydrobromic acid (HBr). chem-station.comresearchgate.netcommonorganicchemistry.com The reaction with BBr₃ generally proceeds by the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. nih.gov Subsequent hydrolysis of the resulting boron-containing intermediate yields the desired 7-hydroxy-4-methylquinoline. While effective, these methods often require harsh conditions and careful control of the reaction parameters to avoid unwanted side reactions. researchgate.net

Etherification: The resulting 7-hydroxy-4-methylquinoline is a valuable intermediate for the synthesis of a variety of 7-alkoxy-4-methylquinoline derivatives. researchgate.netdocumentsdelivered.com Standard Williamson ether synthesis conditions can be employed, involving the deprotonation of the hydroxyl group with a suitable base, such as potassium carbonate (K₂CO₃), followed by reaction with an alkyl or substituted alkyl halide. beilstein-journals.org This method allows for the introduction of a diverse range of alkoxy groups at the C-7 position, thereby enabling the fine-tuning of the molecule's properties.

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | 7-Hydroxy-4-methylquinoline | chem-station.comcommonorganicchemistry.com |

| Etherification | Alkyl halide, K₂CO₃, Acetone, Reflux | 7-Alkoxy-4-methylquinoline | beilstein-journals.org |

Variations at the C-4 Methyl Group

The methyl group at the C-4 position of the quinoline ring is also amenable to a range of chemical transformations. These modifications primarily involve oxidation to introduce carbonyl functionalities or condensation reactions to extend the carbon framework.

Oxidation: The C-4 methyl group can be oxidized to a formyl group (aldehyde) using selenium dioxide (SeO₂) in a suitable solvent like hot xylene. researchgate.net This reaction provides a direct route to 7-methoxyquinoline-4-carbaldehyde, a key intermediate for further synthetic elaborations. Further oxidation of the aldehyde or direct oxidation of the methyl group under more vigorous conditions can potentially yield the corresponding carboxylic acid, 7-methoxyquinoline-4-carboxylic acid.

Condensation Reactions: The C-4 methyl group exhibits reactivity in condensation reactions, particularly when activated. For instance, in a manner analogous to other methylquinolines, it can undergo condensation with aromatic aldehydes, such as benzaldehyde, in the presence of a dehydrating agent like acetic anhydride (B1165640) to form styrylquinoline derivatives. documentsdelivered.com This type of reaction, often referred to as a Knoevenagel-type condensation, expands the conjugated system of the molecule. nih.gov

| Reaction | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Oxidation | SeO₂, Xylene, Reflux | 7-Methoxyquinoline-4-carbaldehyde | researchgate.net |

| Condensation | Aromatic aldehyde, Acetic anhydride | Styrylquinoline derivative | documentsdelivered.com |

Introduction of Heterocyclic Moieties

The this compound scaffold can be elaborated by the introduction of various heterocyclic rings. A common strategy involves the initial functionalization of the quinoline core to introduce a reactive handle, which can then be used in cyclization reactions to build the desired heterocyclic moiety.

A prominent approach involves the synthesis of chalcone (B49325) derivatives, which serve as versatile precursors for the construction of pyrazoline and other heterocyclic systems. nih.govnih.govscispace.comsemanticscholar.orgthepharmajournal.comresearchgate.net This typically involves a Claisen-Schmidt condensation of a 4-acetyl-7-methoxyquinoline with an aromatic aldehyde. wikipedia.orgnih.govresearchgate.netscispace.com The resulting α,β-unsaturated ketone (chalcone) can then undergo cyclization with hydrazine (B178648) or its derivatives to afford pyrazoline-substituted 7-methoxyquinolines. scispace.comsemanticscholar.orgthepharmajournal.com

Furthermore, the quinoline ring itself can be fused with other heterocyclic systems. For example, derivatives of this compound can be utilized in the synthesis of pyrazolo[3,4-b]quinolines. researchgate.netnih.gov These synthetic strategies often involve multi-step sequences and the careful choice of reagents and reaction conditions to achieve the desired regioselectivity. mdpi.commdpi.com

| Reaction Step | General Reaction | Reagents and Conditions | Intermediate/Product Type | Reference |

|---|---|---|---|---|

| 1. Chalcone Synthesis | Claisen-Schmidt Condensation | 4-Acetyl-7-methoxyquinoline, Aromatic aldehyde, Base (e.g., NaOH) | Chalcone derivative | wikipedia.orgresearchgate.net |

| 2. Pyrazoline Formation | Cyclization | Chalcone derivative, Hydrazine hydrate, Acetic acid | Pyrazoline-substituted 7-methoxyquinoline | scispace.comsemanticscholar.orgthepharmajournal.com |

Formation of Hybrid Molecules Incorporating the this compound Moiety

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophoric units, has been applied to the this compound scaffold to create novel chemical entities. nih.gov These hybrid molecules are designed to integrate the structural features of the quinoline core with those of other molecular frameworks, potentially leading to compounds with unique properties.

The synthesis of such hybrids often involves the strategic functionalization of the this compound core to introduce a suitable linking group. This can be followed by coupling with another molecule of interest. For instance, a hydroxyl group introduced at the C-7 position can serve as a nucleophile for the formation of ether or ester linkages with other molecules. nih.gov Similarly, functional groups introduced at the C-4 position can be utilized for covalent bond formation. The design and synthesis of these hybrid molecules often draw upon a wide range of synthetic methodologies, including multi-component reactions and tandem cyclization-condensation sequences.

Advanced Spectroscopic and Computational Characterization of 7 Methoxy 4 Methylquinoline

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the structural elucidation of organic molecules. Techniques such as NMR and UV-Vis spectroscopy provide complementary information regarding the molecular skeleton, functional groups, and electronic system of 7-Methoxy-4-methylquinoline.

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms in a molecule. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each hydrogen and carbon atom in the this compound structure.

Based on established chemical shift principles for the quinoline (B57606) scaffold and its substituents, the expected NMR data can be predicted. The aromatic region of the ¹H NMR spectrum is anticipated to show complex splitting patterns for the five protons on the quinoline core, typically appearing between 7.0 and 9.0 ppm. chemicalbook.comresearchgate.net The methyl group at position 4 (-CH₃) would likely resonate as a singlet around 2.5-2.7 ppm, while the methoxy (B1213986) group's protons (-OCH₃) would also appear as a singlet, typically further downfield around 3.9-4.0 ppm due to the deshielding effect of the oxygen atom. chemicalbook.comacdlabs.comchemicalbook.com

In the ¹³C NMR spectrum, the nine carbons of the quinoline ring are expected in the aromatic region (110-155 ppm). The carbon of the C4-methyl group would appear significantly upfield (~18-25 ppm), while the methoxy carbon would be found in the characteristic range of ~55-60 ppm. researchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ This table presents estimated chemical shift ranges based on typical values for quinoline and substituted aromatic compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 8.5 - 8.8 | Doublet |

| H3 | 7.1 - 7.3 | Doublet |

| H5 | 7.9 - 8.1 | Doublet |

| H6 | 7.3 - 7.5 | Doublet of Doublets |

| H8 | 7.0 - 7.2 | Singlet/Doublet |

| 4-CH₃ | 2.5 - 2.7 | Singlet |

| 7-OCH₃ | 3.9 - 4.1 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table presents estimated chemical shift ranges based on typical values for quinoline and substituted aromatic compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 149 - 152 |

| C3 | 120 - 123 |

| C4 | 144 - 147 |

| C4a | 148 - 150 |

| C5 | 128 - 131 |

| C6 | 118 - 121 |

| C7 | 158 - 162 |

| C8 | 105 - 108 |

| C8a | 125 - 128 |

| 4-CH₃ | 18 - 25 |

| 7-OCH₃ | 55 - 60 |

The chemical shifts observed in NMR spectroscopy can be significantly influenced by the solvent used for analysis. quora.com Changing the solvent from a relatively non-polar one, such as chloroform-d (B32938) (CDCl₃), to a polar aprotic solvent, like dimethyl sulfoxide-d₆ (DMSO-d₆), can induce notable shifts (Δδ = δDMSO - δCDCl₃), particularly for protons near polar functional groups. unn.edu.ngmodgraph.co.uknih.gov

For this compound, the protons of the methoxy group and the aromatic protons closest to the nitrogen atom and the methoxy substituent would be most susceptible to solvent-induced shifts. In DMSO, which is a stronger hydrogen bond acceptor than chloroform, interactions between the solvent and solute can alter the electron density around specific nuclei. researchgate.net Generally, aromatic protons may experience shifts due to changes in solvent anisotropy and electric field effects. While the molecule lacks labile protons (like -OH or -NH), which show the most dramatic solvent effects, measurable changes in the chemical shifts of its C-H protons are expected, providing insights into solute-solvent interactions. researchgate.net

Prototropic tautomerism is an important phenomenon in many heterocyclic systems, particularly those containing hydroxyl or amino groups. For instance, hydroxyquinolines can exist in equilibrium between their enol (hydroxyquinoline) and keto (quinolinone) forms. This equilibrium is often solvent-dependent and can be readily studied by NMR, as the two tautomers give rise to distinct sets of signals.

However, in this compound, the potential for such tautomerism is eliminated. The hydroxyl proton of the analogous 7-hydroxyquinoline (B1418103) is replaced by a methyl group, which is not labile and cannot participate in proton transfer. Therefore, this compound is "locked" in the methoxy form and is not expected to exhibit keto-enol tautomeric equilibria under standard conditions. NMR analysis would confirm this by showing a single, sharp set of resonances corresponding to one distinct chemical entity.

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the quinoline ring system constitutes the primary chromophore, which is responsible for its absorption of ultraviolet light. researchgate.net The spectrum is expected to display characteristic absorption bands arising from π→π* transitions within the conjugated aromatic system. These transitions involve the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. uzh.chtanta.edu.eg The presence of the methoxy and methyl substituents can modulate the exact position (λmax) and intensity (ε) of these absorption bands.

The electronic absorption spectrum of quinoline and its derivatives is typically characterized by two or three distinct bands originating from π→π* transitions. researchgate.net These transitions correspond to the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher-energy unoccupied orbitals. The methoxy group, being an electron-donating group, can increase the energy of the HOMO, potentially leading to a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. Additionally, the nitrogen atom's lone pair of electrons introduces the possibility of n→π* transitions. These transitions are generally much weaker in intensity than π→π* transitions and may be submerged or appear as a shoulder on the more intense bands. uzh.ch

The interaction between a solute and the surrounding solvent molecules can alter the energy difference between the electronic ground and excited states, a phenomenon known as solvatochromism. researchgate.net The position of the absorption and fluorescence maxima of this compound is expected to be sensitive to solvent polarity.

For π→π* transitions, the excited state is often more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, resulting in a lower energy transition and a bathochromic (red) shift in the absorption spectrum. tanta.edu.eg Conversely, for n→π* transitions, the ground state is typically better solvated by polar, protic solvents through hydrogen bonding, leading to a hypsochromic (blue) shift with increasing solvent polarity. tanta.edu.eg Studying the UV-Vis and fluorescence spectra of this compound in a range of solvents with varying polarities can therefore provide valuable information about the nature of its electronic transitions and the dipole moment changes upon excitation. semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. The electron impact (EI) mass spectrum of this compound is expected to show a prominent molecular ion (M+) peak corresponding to its molecular weight (173.21 g/mol ). nih.gov

Studies on related monomethoxyquinolines reveal two primary fragmentation pathways upon electron impact. cdnsciencepub.comresearchgate.net One significant fragmentation involves the loss of a methyl radical (•CH₃) from the methoxy group, leading to an [M-15]+ ion. Another common pathway for methoxy-aromatic compounds is the loss of a formyl radical (•CHO) or carbon monoxide (CO) followed by a hydrogen radical loss. For 7-methoxyquinoline, a fragment ion peak at m/e 116 is notably intense. cdnsciencepub.com In the case of this compound, the fragmentation pattern would be influenced by both the methoxy and the 4-methyl substituents.

Computational predictions of collision cross-section (CCS) values, which relate to the ion's shape and size, have also been calculated for various adducts of this compound, providing further data for its identification in complex mixtures. uni.lu

Below is a table of predicted m/z and collision cross-section values for different adducts of this compound. uni.lu

| Adduct Type | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 174.09134 | 134.5 |

| [M+Na]⁺ | 196.07328 | 144.4 |

| [M-H]⁻ | 172.07678 | 138.2 |

| [M+NH₄]⁺ | 191.11788 | 155.0 |

| [M+K]⁺ | 212.04722 | 141.6 |

| [M]⁺ | 173.08351 | 136.6 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups.

The IR spectrum of this compound is characterized by several key absorption bands. Aromatic compounds typically show multiple weak C-H stretching vibrations in the 3100–3000 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the methyl and methoxy groups are expected in the 3000-2850 cm⁻¹ range. researchgate.net

The C=C and C=N stretching vibrations of the quinoline ring system give rise to strong bands in the 1650-1450 cm⁻¹ region. researchgate.net The asymmetric and symmetric stretching vibrations of the C-O-C bond in the methoxy group typically appear as strong bands between 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively. Out-of-plane C-H bending vibrations for the substituted aromatic ring are found in the 900-675 cm⁻¹ range, which can help determine the substitution pattern.

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from related compounds. researchgate.netchemicalbook.com

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100–3000 | C-H Stretching | Aromatic (Quinoline) |

| 3000–2850 | C-H Stretching | Aliphatic (Methyl, Methoxy) |

| 1650–1500 | C=C / C=N Stretching | Aromatic Ring (Quinoline) |

| 1275–1200 | C-O Asymmetric Stretching | Aryl Ether (Methoxy) |

| 1075–1020 | C-O Symmetric Stretching | Aryl Ether (Methoxy) |

| 900–675 | C-H Bending (Out-of-plane) | Aromatic (Quinoline) |

Quantum Chemical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rjptonline.org By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry of this compound and calculate various electronic properties. researchgate.net

These calculations provide insights into the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. DFT also allows for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netrjptonline.org

Ab Initio Computations for Molecular Properties

Ab initio methods, such as Hartree-Fock (HF) theory, are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.net These methods are used to compute molecular properties like optimized geometries (bond lengths and angles), vibrational frequencies, and dipole moments. researchgate.net

While DFT methods are generally more common due to their balance of accuracy and computational cost, HF calculations provide a valuable alternative and are often used in conjunction with DFT for comparative purposes. researchgate.net Comparing the results from HF and DFT methods can lead to a more robust understanding of a molecule's properties. For quinoline derivatives, HF calculations have been shown to yield geometric parameters that are in good agreement with experimental data. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations can provide detailed insights into its conformational flexibility, particularly the rotation of the methoxy and methyl groups.

By simulating the molecule in different environments (e.g., in a vacuum or in various solvents), MD can reveal how intermolecular interactions affect its conformation and stability. nih.gov These simulations track the trajectories of atoms based on a given force field, allowing for the analysis of dynamic properties that are not accessible through static quantum chemical calculations. This information is crucial for understanding how the molecule behaves in a realistic chemical environment. mdpi.com

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A significant application of quantum chemical calculations (both DFT and ab initio) is the prediction of spectroscopic properties, which can then be compared with experimental data. scirp.org Theoretical vibrational (IR) spectra can be calculated from the optimized molecular geometry. researchgate.net

It is a common practice to apply a scaling factor to the calculated vibrational frequencies to correct for approximations in the theoretical model and anharmonicity, leading to better agreement with experimental spectra. researchgate.net This comparison between theoretical and experimental spectra is invaluable for making accurate assignments of the observed vibrational modes. researchgate.netresearchgate.net Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), allowing for a comparison with experimental UV-Vis spectra to understand the electronic nature of the molecule. rjptonline.org

Structure Activity Relationship Sar Studies of 7 Methoxy 4 Methylquinoline Derivatives

Methodologies for SAR Elucidation

A multi-faceted approach is employed to unravel the complex SAR of 7-methoxy-4-methylquinoline derivatives, combining chemical synthesis with advanced computational techniques.

The cornerstone of SAR studies is the chemical synthesis of a diverse collection, or library, of analogue compounds. In this process, specific parts of the this compound scaffold are systematically modified. For instance, researchers have synthesized series of quinoline (B57606) derivatives by introducing various substituents at different positions on the quinoline ring to investigate their effects on biological activities such as anticancer properties. nih.gov One common strategy involves multi-step reactions to create novel series of compounds, such as substituted 4-hydrazinoquinazolines, which are then evaluated for their biological effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating molecular descriptors that quantify various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics.

In the study of quinoline derivatives, 3D-QSAR models are frequently developed to guide the design of new, more potent compounds. nih.govmdpi.com These models can provide crucial insights into the structural requirements for a molecule to exhibit a desired biological effect. nih.gov For instance, QSAR models have been successfully used to predict the anticancer activity of 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines and to understand the structural features that influence their potency. nih.govphyschemres.org The process involves developing a model using a "training set" of compounds with known activities and then validating its predictive power with a "test set". mdpi.com The resulting models, often visualized with contour maps, highlight regions around the molecular scaffold where modifications are likely to increase or decrease activity. nih.gov

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Significance |

| R² | Coefficient of determination. | Indicates how well the model fits the training set data. A value closer to 1 suggests a better fit. nih.gov |

| Q² (or R²cv) | Cross-validated correlation coefficient. | Measures the internal predictive ability of the model. A Q² > 0.5 is generally considered to indicate a good predictive model. mdpi.com |

| R²pred | Predictive R² for the external test set. | Assesses the model's ability to predict the activity of new, untested compounds. An R²pred > 0.6 is desirable. mdpi.com |

To gain a deeper understanding of SAR at the atomic level, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. journaljpri.com Molecular docking is a method used to predict the preferred orientation of a molecule (ligand) when bound to a specific biological target, typically a protein or enzyme. nih.govekb.eg This technique helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target. nih.govphyschemres.orgjournaljpri.com

Following docking, MD simulations can be performed to study the stability of the ligand-target complex over time. nih.govnih.gov These simulations provide insights into the dynamic behavior of the complex, helping to confirm the stability of the predicted binding mode. nih.gov For various quinoline and quinazoline (B50416) derivatives, these computational approaches have been instrumental in elucidating their mechanism of action and explaining the observed SAR data from a structural perspective. nih.govphyschemres.org By understanding these interactions, researchers can rationally design modifications to the lead structure to improve its binding affinity and, consequently, its biological activity. nih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the quinoline core. The methoxy (B1213986) group at the C-7 position and the methyl group at the C-4 position are defining features of the parent compound, and their roles have been a subject of investigation.

The methoxy group (-OCH₃) is a common substituent in many biologically active natural products and synthetic drugs. nih.gov Its presence can significantly influence a molecule's properties in several ways. The methoxy group can affect ligand-target binding, physicochemical properties like lipophilicity and solubility, and metabolic stability. nih.govmdpi.com

In the context of quinoline and related heterocyclic scaffolds, the positioning of methoxy groups is often crucial for activity. For example, studies on quinoxaline (B1680401) derivatives have shown that electron-releasing groups like methoxy are essential for their anticancer activity. mdpi.com In some classes of compounds, a methoxy group at the C-7 position has been linked to increased cytotoxic effects. mdpi.com The lipophilic nature of the methoxy group can be critical for membrane transfer, although excessive lipophilicity can sometimes hinder drug transport by reducing water solubility. mdpi.com Research on 4-aminoquinolines has demonstrated that substituents at the 7-position significantly influence the molecule's basicity (pKa) and its ability to accumulate in the target parasite, which is crucial for its antimalarial activity. researchgate.net Specifically, the electron-withdrawing or -donating capacity of the group at the 7-position correlates with the compound's activity. researchgate.net

Table 2: Influence of the Methoxy Group on Molecular Properties

| Property | Influence of Methoxy Group | Reference |

| Binding Interactions | Can act as a hydrogen bond acceptor and participate in van der Waals interactions. | nih.gov |

| Lipophilicity | Generally increases lipophilicity, which can affect membrane permeability. | mdpi.com |

| Metabolic Stability | Can be subject to O-demethylation by metabolic enzymes, which can be a route for drug clearance. | nih.gov |

| Electronic Effects | Acts as an electron-donating group, influencing the reactivity and pKa of the quinoline ring system. | mdpi.comresearchgate.net |

The impact of the methyl group at the C-4 position of the quinoline ring is also a key aspect of SAR studies. While specific studies focusing solely on the C-4 methyl group of this compound are limited, broader research on quinoline derivatives provides valuable insights. The substitution at the C-4 position is known to be critical for the biological activity of various quinoline-based compounds.

For instance, in the development of anticancer 4-phenylquinolin-2(1H)-one derivatives, modifications at the C-4 position with different substituted benzyloxy groups were found to be a key determinant of their potency. nih.gov The size, shape, and electronic nature of the substituent at C-4 can influence how the molecule fits into the binding pocket of its biological target. A methyl group, being a small, lipophilic group, can contribute to binding through hydrophobic interactions and may also play a role in orienting the molecule correctly within the active site. Altering or replacing the C-4 methyl group with other substituents is a common strategy to explore the steric and electronic requirements for optimal biological activity.

Effects of Halogenation and Other Substitutions

The introduction of halogen atoms into the quinoline scaffold is a key strategy in medicinal chemistry to modulate the biological activity of the molecule. Halogens can alter a compound's lipophilicity, electronic properties, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

In studies on related quinoline derivatives, the position and nature of the halogen substituent have been shown to be critical for activity. For instance, research on 4-anilinoquinolines demonstrated that derivatives with a fluorine atom at the 7-position generally exhibited greater antitumor activity than the corresponding 8-methoxy derivatives. nih.gov Specifically, a series of 7-fluoro-4-anilino-quinolines displayed potent cytotoxic activity against HeLa and BGC-823 cancer cell lines, with several compounds showing superior performance to the established drug gefitinib (B1684475). nih.gov This suggests that the electron-withdrawing nature of the fluorine at the C7 position can be beneficial for certain biological activities.

While direct studies on halogenated this compound are limited, these findings on analogous structures provide a strong rationale for exploring such modifications. The substitution of a hydrogen atom with a halogen like fluorine, chlorine, or bromine on the quinoline ring of this compound could significantly impact its biological target interactions. The table below summarizes findings from related quinoline structures, illustrating the principle that halogenation can enhance biological activity.

Influence of Side Chain Length and Bulkiness

Research on various classes of biologically active molecules has consistently demonstrated this principle. For example, in a series of trifluoromethoxy-containing proguanil (B194036) derivatives, the anti-proliferative activity was found to be dependent on the length of an alkyl side chain. mdpi.com Derivatives with carbon chains ranging from n-pentyl to n-octyl (5 to 8 carbons) showed significantly improved anti-cancer abilities compared to the parent compound, while a longer n-nonyl (9 carbons) chain led to a reduction in activity. mdpi.com This indicates the existence of an optimal "window" for the side chain length to ensure a perfect fit within the target's binding pocket.

Similarly, studies on N-alkylmorpholine derivatives found that those with alkyl chains between 12 and 16 carbons (n-dodecyl to n-hexadecyl) displayed the highest bactericidal effects against MRSA. chemrxiv.org Shorter chains resulted in inactivity, establishing a clear structure-activity relationship. chemrxiv.org These examples underscore that both insufficient and excessive side chain length can be detrimental to biological activity. The bulkiness of the side chain also plays a role, as it can create steric hindrance that prevents the molecule from adopting the necessary conformation for binding.

Conformational Analysis and its Correlation with Activity

Impact of Tautomerism on Biological Activity

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms, can have a profound impact on biological activity. These different forms, or tautomers, can possess distinct shapes, electronic properties, and hydrogen bonding capabilities, leading to different interactions with a biological target.

In the context of quinoline derivatives, particularly those with hydroxyl or amino groups, tautomerism is a key consideration. For example, computational studies on styrylquinoline derivatives containing a methoxy substituent have been used to determine the most abundant tautomeric forms in aqueous solution and to simulate their binding to viral enzymes. ptbioch.edu.pl Such analyses are crucial because only one tautomer may be responsible for the observed biological effect.

Mechanistic Investigations of 7 Methoxy 4 Methylquinoline and Its Derivatives

Cellular Mechanisms of Action

Induction of Apoptosis in Cancer Cells

One of the key mechanisms through which 7-Methoxy-4-methylquinoline derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, in malignant cells. Mechanistic studies on a prominent derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have shown that it effectively triggers apoptosis in tumor tissues. figshare.comnih.govnih.gov This programmed cell death is a crucial process for eliminating cancerous cells without inducing an inflammatory response, making it a desirable outcome for cancer therapies.

Further investigations into other quinoline (B57606) derivatives have revealed that the induction of apoptosis is a common mechanistic pathway. For instance, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives have been shown to induce apoptosis, which was confirmed by Hoechst staining and the activation of caspase-3. nih.gov Similarly, tetrahydroquinolinone derivatives have been found to induce apoptotic cell death through both intrinsic and extrinsic pathways. mostwiedzy.pl These findings suggest that the quinoline scaffold, including that of this compound, is a viable backbone for the design of pro-apoptotic anticancer agents. The process of apoptosis is often initiated through the activation of a cascade of enzymes known as caspases, which are responsible for the execution of cell death.

Disruption of Tumor Vasculature

In addition to directly targeting cancer cells, derivatives of this compound have been identified as potent tumor-vascular disrupting agents (VDAs). figshare.comnih.govnih.gov These agents selectively target and destroy the established blood vessels of tumors, leading to a rapid shutdown of blood supply and subsequent tumor necrosis. The derivative 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and its analogues represent a novel class of tubulin-binding tumor-VDAs. figshare.comnih.govnih.gov By interfering with tubulin dynamics, these compounds cause a collapse of the tumor vasculature, leading to extensive cell death within the tumor. nih.gov This anti-vascular effect is a significant advantage, as it can overcome issues of drug resistance that are common with therapies that only target the tumor cells.

Effects on Cellular Proliferation

A hallmark of cancer is uncontrolled cellular proliferation. Derivatives of this compound have demonstrated extremely high antiproliferative activity against a wide range of human tumor cell lines. nih.govnih.gov The lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited potent growth-inhibitory (GI50) values at the sub-nanomolar level in the National Cancer Institute's 60 human tumor cell line panel. nih.govnih.gov

The antiproliferative potency of these derivatives is closely linked to their ability to inhibit tubulin polymerization, a critical process for cell division. nih.gov A series of newly synthesized N4-(2-substituted quinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one compounds were evaluated for their antiproliferative effects against several cancer cell lines, including lung carcinoma (A549), epidermoid carcinoma of the nasopharynx (KB), and breast cancer (MDA-MB-231 and MCF-7) cell lines. nih.gov Many of these compounds displayed significant antiproliferative activity, with GI50 values in the low nanomolar range. nih.gov

Table 1: Antiproliferative Activity of 7-Methoxy-4-(2-substituted quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one Derivatives

| Compound | R Group | A549 GI50 (nM) | KB GI50 (nM) | KB-VIN GI50 (nM) | MDA-MB-231 GI50 (nM) | MCF-7 GI50 (nM) |

| 6a | Cl | 2.01 | 0.53 | 1.12 | 0.76 | 1.03 |

| 2 | CH3 | 1.95 | 0.72 | 1.53 | 0.81 | 1.15 |

| 6d | NH(CH2)2OH | 1.73 | 0.85 | 1.62 | 0.93 | 1.24 |

| 6e | NH(CH2)3OH | 1.54 | 0.61 | 1.25 | 0.78 | 1.09 |

Data sourced from a study on novel tubulin-binding tumor-vascular disrupting agents. nih.gov

Modulation of Signaling Pathways

The primary signaling pathway modulated by the extensively studied this compound derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, is the microtubule dynamics pathway. figshare.comnih.govnih.gov This compound and its analogues function as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site on tubulin. nih.gov This interaction disrupts the formation of the mitotic spindle, a crucial structure for cell division, leading to cell cycle arrest in the G2/M phase. nih.gov

Flow cytometry analysis of A549 lung carcinoma cells treated with derivatives such as 6d and 6e confirmed a significant increase in the population of cells in the G2/M phase, which is characteristic of tubulin-destabilizing agents. nih.gov The disruption of microtubule function not only halts cell proliferation but also triggers the apoptotic cascade and contributes to the collapse of the tumor vasculature. While the direct target has been identified as tubulin, the downstream consequences of this interaction reverberate through various cellular signaling networks that control cell survival, proliferation, and death.

Advanced Research Applications of 7 Methoxy 4 Methylquinoline and Its Derivatives

Anticancer Research

The quest for more effective and selective cancer therapies has driven significant research into novel chemical entities. Derivatives of 7-methoxy-4-methylquinoline have demonstrated considerable potential in this arena, with studies highlighting their ability to interfere with cancer cell proliferation, disrupt the tumor's blood supply, and inhibit critical signaling pathways involved in cancer progression.

Identification of Potent Antiproliferative Agents

A primary strategy in anticancer drug discovery is the identification of compounds that can inhibit the growth of cancer cells. Numerous derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against a wide range of human tumor cell lines.

One notable derivative, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has shown exceptionally high antiproliferative activity. nih.govfigshare.com In studies conducted by the National Cancer Institute (NCI), this compound exhibited GI₅₀ values (the concentration required to inhibit cell growth by 50%) in the low to sub-nanomolar range (10⁻¹⁰ M) across a panel of 60 human tumor cell lines. nih.govfigshare.com

Further research into related structures, such as 4-aryl-pyranoquinoline derivatives, also revealed potent antiproliferative effects, with some compounds showing nanomolar IC₅₀ values against several human cancer cell lines. researchgate.net Similarly, studies on 7-chloro-(4-thioalkylquinoline) derivatives and tetrahydroquinolinone derivatives have identified compounds with significant cytotoxicity toward various cancer cell lines, including colon, lung, and leukemia cells. nih.govmdpi.com For instance, the tetrahydroquinolinone derivative 4a was found to be highly cytotoxic to lung (A549) and colon (HCT-116) cancer cells. nih.gov These findings underscore the potential of the substituted quinoline (B57606) scaffold as a source of potent anticancer agents.

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-60 Human Tumor Cell Line Panel | GI₅₀ | Low to Sub-nanomolar (10⁻¹⁰ M) | nih.govfigshare.com |

| Tetrahydroquinolinone derivative 4a | A549 (Lung) | IC₅₀ | Potent Cytotoxicity | nih.gov |

| Tetrahydroquinolinone derivative 4a | HCT-116 (Colon) | IC₅₀ | Potent Cytotoxicity | nih.gov |

| Morita-Baylis-Hillman adduct/7-chloroquinoline hybrid (ortho-nitro substituted) | MCF-7, HCT-116, HL-60, NCI-H292 | IC₅₀ | 4.60 µmol L⁻¹ | researchgate.net |

Development as Tumor-Vascular Disrupting Agents (VDAs)

A critical factor in tumor growth and metastasis is the formation of a dedicated blood supply, a process known as angiogenesis. Vascular Disrupting Agents (VDAs) represent an innovative therapeutic approach that targets the established blood vessels within a tumor, causing vascular shutdown and leading to extensive cancer cell death through necrosis. nih.gov

Research has successfully identified derivatives of this compound that function as potent VDAs. nih.govfigshare.com Specifically, the compound 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and its analogues have been classified as a novel class of tubulin-binding tumor-VDAs. nih.govfigshare.com Mechanistic studies on xenograft tumor tissues demonstrated that this compound not only inhibited tumor cell proliferation and induced apoptosis but also effectively disrupted the tumor vasculature. figshare.com The underlying mechanism of action for many small-molecule VDAs involves the inhibition of microtubule polymerization by binding to the colchicine (B1669291) binding site on tubulin, which disrupts the cytoskeleton of tumor cells. nih.gov This mode of action is shared by other quinoline-based compounds, such as certain 4-aryl-pyranoquinoline derivatives, which also disrupt the microtubular cytoskeleton by inhibiting tubulin polymerization. researchgate.net

Inhibition of Protein Kinases in Oncogenesis

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, including growth, differentiation, and survival. Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The quinoline and quinazoline (B50416) scaffolds are recognized as important pharmacophores in the design of protein kinase inhibitors. nih.gov

Derivatives of this compound, particularly those incorporating the quinoxaline (B1680401) or quinazoline ring system, are being investigated as inhibitors of various protein kinases implicated in oncogenesis. ekb.egekb.eg Quinoxaline derivatives have been shown to act as selective ATP-competitive inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met. ekb.egekb.eg The 4-aminoquinazoline core, present in several FDA-approved anticancer drugs like gefitinib (B1684475) and erlotinib, is a well-established scaffold for targeting tyrosine kinases. nih.gov Recent research continues to explore novel 4-phenoxyquinazoline (B3048288) derivatives as dual EGFR/c-Met inhibitors for non-small cell lung cancer. researchgate.netmdpi.com The structural similarities of this compound derivatives to these known kinase inhibitors suggest their potential to interfere with these critical cancer-driving signaling pathways. mdpi.com

Folic Acid Antagonism

Folic acid is essential for the synthesis of nucleic acids (DNA and RNA), and its metabolism is often upregulated in rapidly proliferating cells, such as cancer cells. Folic acid antagonists, or antifolates, interfere with this process and are an established class of anticancer drugs. nih.govnih.gov The drug methotrexate, for example, inhibits the enzyme dihydrofolate reductase, which is critical for folate metabolism. mdpi.com

Certain derivatives of 7-amino-4-methylquinolin-2(1H)-one have been designed with structural features that correlate with known folic acid antagonists. icm.edu.pl For instance, the presence of protected hydroxyl groups in some synthesized derivatives indicates a structural relationship to trimetrexate, a known antifolate. icm.edu.pl This structural analogy suggests that these quinoline derivatives may exert their anticancer effects, at least in part, by interfering with folate metabolism, thereby depriving cancer cells of the necessary building blocks for DNA and RNA synthesis. icm.edu.pl

Antimicrobial and Anti-Infective Research

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. The quinoline core is historically significant in this field, with nalidixic acid being an early example of a quinolone antibiotic. Research into this compound derivatives has revealed a new generation of compounds with promising antibacterial properties.

Antibacterial Activity against Bacterial Strains

A variety of this compound derivatives have been synthesized and screened for their ability to inhibit the growth of clinically relevant bacterial strains. These studies have demonstrated that modifications to the core structure can lead to potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

For example, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and evaluated. mdpi.com One compound in this series, featuring a 4,6-dimethylpyrimidin-2-yl substituent, showed particularly strong activity against Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.125 µg/mL. mdpi.com Another study focused on 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives. nih.gov The compound 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline was identified as the most potent inhibitor, with an MIC of 0.5 µg/mL against E. coli, which was superior to the standard drugs ciprofloxacin (B1669076) and amoxicillin. nih.gov Furthermore, derivatives of 8-methoxy-4-methyl-quinoline have also been synthesized and tested, with several compounds exhibiting potent antibacterial activity comparable to the standard drug ampicillin. koreascience.krresearchgate.netresearchgate.net

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound Class/Derivative | Bacterial Strain | Activity Metric | Value (µg/mL) | Source |

|---|---|---|---|---|

| 4-((7-methoxyquinolin-4-yl) amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | Escherichia coli | MIC | 0.125 | mdpi.com |

| 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline | Escherichia coli | MIC | 0.5 | nih.gov |

| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-chlorophenyl)-1'-azetidinyl)quinoline | Various bacterial strains | - | Potent activity | koreascience.krresearchgate.net |

| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-methoxyphenyl)-1'-azetidinyl)quinoline | Various bacterial strains | - | Potent activity | koreascience.krresearchgate.net |

Antimalarial Activity

The quinoline ring is famously associated with antimalarial drugs like chloroquine (B1663885) and mefloquine. mdpi.com Modifications to this core structure, including the introduction of methoxy (B1213986) and methyl groups, have been a key strategy in developing new agents to combat drug-resistant malaria. nih.govresearchgate.netmdpi.com Research into 4-aminoquinoline (B48711) analogues has shown that the core moiety is essential for antimalarial activity, with modifications often focused on the side chain at position 4 to optimize efficacy and overcome resistance. mdpi.comnih.gov

Derivatives of 7-chloro-4-aminoquinoline have been extensively studied, forming the basis for drugs like chloroquine. mdpi.commdpi.com However, substitutions at the 7-position with groups other than chlorine, such as a methoxy group, have also been explored. Studies have indicated that substituting the 7-chloro group with an electron-donating group like methoxy (OCH₃) can have a notable effect on the compound's antimalarial potency. nih.gov While many studies focus on 7-chloroquinolines, research on related structures demonstrates the importance of the substitution pattern on the quinoline ring for antiplasmodial activity. researchgate.netresearchgate.net

| Compound Class | Key Structural Features | Observed Activity | References |

|---|---|---|---|

| 4-Aminoquinolines | Core quinoline scaffold with an amino group at position 4. | The 4-aminoquinoline moiety is considered indispensable for antimalarial activity. | nih.gov |

| 4-N-methylaminoquinoline Analogues | Methyl group on the amino side chain at position 4. | Demonstrated significant in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. | nih.govresearchgate.net |

| Pyrrolizidinylmethyl Derivatives of 4-amino-7-chloroquinoline | A pyrrolizidinylmethyl group on the side chain. | Showed potent in vitro and in vivo activity against various Plasmodium species, including drug-resistant strains. | mdpi.com |

Antitubercular and Antifungal Potential

Antitubercular Activity: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. mdpi.com Quinoline derivatives have been identified as a promising class of compounds in this area. researchgate.net Research has shown that modifications at various positions of the quinoline ring can lead to potent antitubercular agents. For example, a study on 7-chloro-4-quinolinylhydrazones identified compounds with significant activity against M. tuberculosis H37Rv, comparable to first-line drugs like ethambutol (B1671381) and rifampicin. researchgate.net The presence of substituents on the quinoline ring is crucial, and while many studies focus on the 7-chloro derivatives, analogues with other substitutions, such as methoxy groups, are also of interest in drug design. mdpi.comnih.gov

Antifungal Potential: Quinoline derivatives have also been evaluated for their antifungal properties. Studies on 7-chloroquinolin-4-yl arylhydrazone derivatives demonstrated their efficacy against various oral fungi, including several Candida and Rhodotorula species, with activity levels comparable to the standard antifungal drug fluconazole. This suggests that the quinoline scaffold is a valuable starting point for designing new antifungal agents.

| Activity | Compound Class | Target Organism | Key Findings | References |

|---|---|---|---|---|

| Antitubercular | 7-chloro-4-quinolinylhydrazones | Mycobacterium tuberculosis H37Rv | Some derivatives showed MIC values of 2.5 µg/mL, comparable to first-line drugs. | researchgate.net |

| Antitubercular | Dihydroquinazolinone Derivatives | M. tuberculosis H37Rv and MDR strains | Compounds with di-substituted aryl moieties showed MIC values as low as 2 µg/mL. | mdpi.com |

| Antifungal | 7-chloroquinolin-4-yl arylhydrazones | Candida spp., Rhodotorula spp. | Exhibited MIC and MFC activities comparable to fluconazole. |

Advanced Materials Science Applications

Beyond its biomedical importance, the rigid, aromatic structure of the quinoline ring makes it an attractive component for advanced materials. Its unique electronic and photophysical properties have led to applications in semiconductors, photovoltaics, and chemical sensors.

Development of Semiconducting Materials

Quinoline derivatives are being explored for their potential in organic electronics. Their π-conjugated systems are suitable for applications in devices like Organic Light Emitting Diodes (OLEDs) and photovoltaic cells. researchgate.net Research into diphenylquinoline (DPQ) derivatives, such as those incorporating chlorine and methoxy groups, has shown that these materials can possess good thermal stability, which is crucial for the operational lifetime of electronic devices. researchgate.net These compounds can be designed to emit light in specific regions of the spectrum, with studies demonstrating their utility as blue-emitting organic phosphors. researchgate.net The ability to tune the electronic properties through molecular design makes quinoline-based structures like this compound valuable building blocks for new semiconducting materials.

Applications in Organic Photovoltaic Devices